Chemical Structure Analysis of Atazanavir S,S,R,S-Diastereomer: A Comprehensive Technical Guide
Chemical Structure Analysis of Atazanavir S,S,R,S-Diastereomer: A Comprehensive Technical Guide
Executive Summary
Atazanavir (ATV) is a highly potent, azapeptide HIV-1 protease inhibitor characterized by a complex stereochemical architecture. The active pharmaceutical ingredient (API) strictly requires the (3S, 8S, 9S, 12S) absolute configuration to maintain target affinity. During asymmetric synthesis, stereochemical leakage can result in the formation of process-related impurities, the most critical being the S,S,R,S-diastereomer (CAS 1292296-10-6) . As a Senior Application Scientist, understanding the causality behind this impurity's structural behavior, biological failure, and analytical separation is paramount for robust drug development and quality control.
Stereochemical Architecture & Biological Causality
Atazanavir's core structure features a symmetric azapeptide backbone with asymmetric functionalization. The S,S,R,S-diastereomer possesses a specific stereochemical inversion at the C9 position (the hydroxyl-bearing carbon in the transition-state isostere).
The Causality of Efficacy Loss: Why does a single stereocenter inversion render the molecule inactive? The HIV-1 protease is a C2-symmetric homodimeric enzyme. The active site contains a highly conserved catalytic triad (Asp25, Thr26, Gly27). In the native (3S, 8S, 9S, 12S) configuration, the C9-hydroxyl group mimics the tetrahedral intermediate of peptide bond cleavage, forming highly directional, optimal hydrogen bonds with the carboxylate groups of Asp25 and Asp25' .
When the C9 stereocenter is inverted to the (R) configuration, the spatial trajectory of the hydroxyl group is fundamentally altered. This inversion not only abolishes the critical hydrogen-bonding network but also introduces severe steric clashes with the enzyme's flap region, which is mediated by a conserved structural water molecule. Consequently, the S,S,R,S-diastereomer exhibits a near-total loss of antiviral efficacy.
Fig 1: Impact of C9 stereocenter inversion on HIV-1 protease binding and antiviral efficacy.
Analytical Methodologies: The Physics of Separation
RP-HPLC: Achiral Separation of Diastereomers
Unlike enantiomers—which possess identical scalar physicochemical properties and require Chiral Stationary Phases (CSPs)—diastereomers have distinct dipole moments, spatial sterics, and intramolecular hydrogen-bonding potentials.
The Causality of Column Choice: Because the S,S,R,S-diastereomer exposes its hydrophobic tert-butyl and benzyl moieties differently than the native S,S,S,S configuration, its partition coefficient between a non-polar stationary phase and a polar mobile phase is altered. This allows for baseline resolution on standard achiral stationary phases, such as C18 (octadecylsilane) columns, without the exorbitant cost of chiral chromatography .
NMR Spectroscopy: Absolute Configuration Confirmation
1D NMR cannot easily distinguish diastereomers without a reference standard. Therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required. NOESY measures through-space dipole-dipole coupling (< 5 Å). The inversion at the C9 chiral center will manifest as a distinct alteration in the NOE cross-peak pattern between the hydroxyl proton and the adjacent benzyl protons, definitively confirming the (R) configuration.
Self-Validating Experimental Protocols
To ensure uncompromising trustworthiness, the following protocols are designed as self-validating systems . The validity of the analytical run is entirely dependent on passing internal systemic checks before any data is accepted.
Protocol 1: RP-HPLC Diastereomeric Separation & Quantification
This method is adapted from established pharmaceutical profiling standards for Atazanavir .
Step 1: Column Equilibration
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Stationary Phase: Hypersil Base-Deactivated Silica (BDS) C18 (250 mm × 4.6 mm, 5 μm).
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Causality: BDS minimizes secondary interactions (peak tailing) between the basic azapeptide nitrogen atoms and residual surface silanols.
Step 2: Mobile Phase Preparation
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Buffer (Mobile Phase A): 0.05 M Potassium phosphate buffer, adjusted to pH 4.0 with 1% orthophosphoric acid.
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Causality: At pH 4.0, the basic pyridyl moieties of Atazanavir (pKa ~4.5) are partially ionized, providing a balanced retention factor ( k′ ) and preventing the peak distortion seen at higher pH levels where the drug is fully unionized and highly hydrophobic.
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Organic Modifier (Mobile Phase B): HPLC-grade Methanol.
Step 3: Execution & Detection
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Flow Rate: 1.0 mL/min.
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Detection: UV at 225 nm. Causality: 225 nm represents a stable absorption plateau for the azapeptide chromophores, ensuring uniform response factors between the API and the impurity .
Step 4: The Self-Validation Mechanism (System Suitability Test - SST)
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Inject a resolution mixture containing 10 µg/mL of Atazanavir API and 1 µg/mL of the S,S,R,S-diastereomer.
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Critical Check: The resolution ( Rs ) between the ATV peak and the S,S,R,S peak MUST be > 1.5 . If Rs<1.5 , the system automatically flags the run as invalid, necessitating a recalibration of the mobile phase pH or gradient slope. This guarantees no co-elution masks the impurity quantification.
Fig 2: Self-validating RP-HPLC workflow for diastereomeric separation and quantification.
Protocol 2: NMR Stereochemical Assignment
Step 1: Dissolve 10 mg of the isolated S,S,R,S-diastereomer in 0.6 mL of DMSO- d6 . Step 2: Acquire 1 H, 13 C, and 2D NOESY spectra at 298 K using a 500 MHz (or higher) spectrometer. Step 3 (Self-Validation): The protocol requires the simultaneous acquisition of the active API (S,S,S,S) alongside the impurity. The differential NOE signals act as an internal control. The NOESY spectrum of the impurity must show the absence of the specific through-space cross-peak between the C9-hydroxyl proton and the C8-proton that is characteristically strong in the API, validating the stereochemical assignment.
Quantitative Data Presentation
Table 1: Physicochemical & Chromatographic Properties Comparison
| Property | Atazanavir (API) | S,S,R,S-Diastereomer |
| CAS Number | 198904-31-3 | 1292296-10-6 |
| Absolute Stereochemistry | 3S, 8S, 9S, 12S | 3S, 8S, 9R, 12S |
| Molecular Formula | C 38 H 52 N 6 O 7 | C 38 H 52 N 6 O 7 |
| Molecular Weight | 704.86 g/mol | 704.86 g/mol |
| Relative Retention Time (RRT) | 1.00 | ~1.15 - 1.20 |
| Pharmacological Status | Active HIV-1 PI | Inactive Process Impurity |
Table 2: RP-HPLC Gradient Elution Program
| Time (min) | Mobile Phase A (Buffer) % | Mobile Phase B (Methanol) % | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 10.0 | 15 | 85 | 1.0 |
| 15.0 | 60 | 40 | 1.0 |
| 20.0 | 60 | 40 | 1.0 |
References
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Title: PubChem Compound Summary for CID 148192, Atazanavir Source: National Center for Biotechnology Information URL: [Link]
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Title: Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC Source: International Journal of Current Science Research and Review (IJCSRR) URL: [Link]
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Title: Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms Source: Der Pharma Chemica URL: [Link]
